

UPLC-MS/MS parameters for sensitive detection of Apatinib-d8

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Compound of Interest

Compound Name: *Apatinib-d8 Hydrochloride*

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Application Note: UPLC-MS/MS for Apatinib Quantification

Sensitive and Robust Quantification of Apatinib in Human Plasma Using a Stable Isotope-Labeled Internal Standard by UPLC-MS/MS

Abstract

This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Apatinib in human plasma. The protocol employs Apatinib-d8, a stable isotope-labeled (SIL) analogue, as the internal standard (IS) to ensure maximum accuracy and precision by correcting for matrix effects and variability in sample processing. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This robust and validated approach is ideally suited for high-throughput pharmacokinetic studies, therapeutic drug monitoring (TDM), and other bioanalytical applications in drug development.

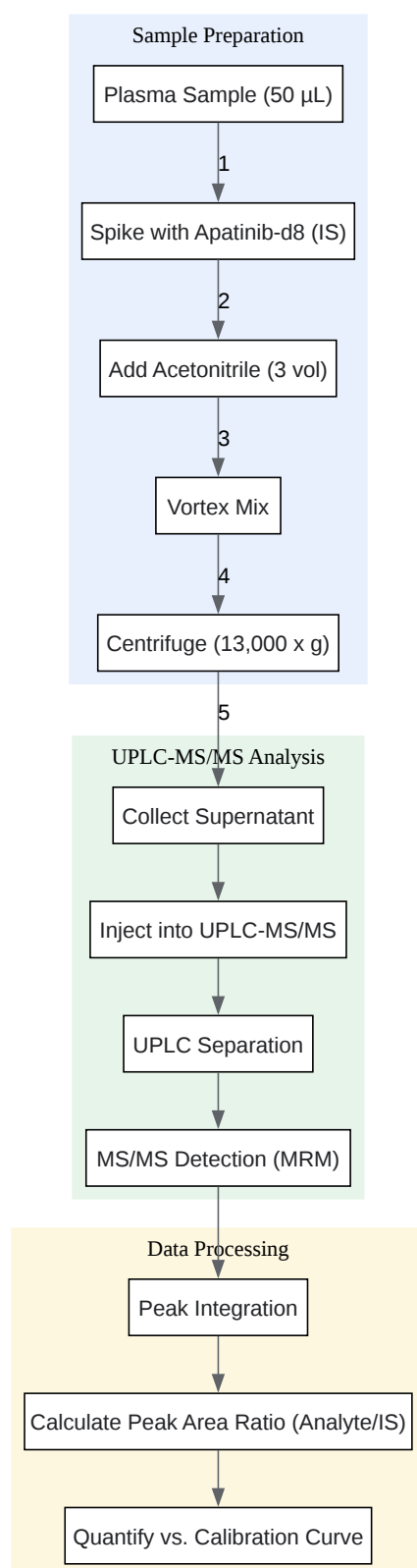
Introduction: The Rationale for Sensitive Apatinib Detection

Apatinib is an oral, small-molecule tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] It is under development and in use for treating various advanced solid tumors, including gastric and non-small-cell lung cancer.[3][4] Given the inter-individual variability in drug absorption and metabolism, quantifying plasma concentrations of Apatinib is critical for establishing its pharmacokinetic (PK) profile, ensuring therapeutic efficacy, and minimizing adverse reactions.[5][6]

UPLC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[1] A key element for a robust quantitative method is the use of an appropriate internal standard. A stable isotope-labeled internal standard, such as Apatinib-d8, is the ideal choice. Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same behavior during extraction and ionization.[7] This co-behavior allows it to accurately correct for variations in sample recovery and, most importantly, for matrix-induced ionization suppression or enhancement, a common challenge in bioanalysis.[7] This note provides a comprehensive protocol based on established methodologies for achieving sensitive and reliable Apatinib quantification.

Experimental Workflow and Causality

The analytical process involves three main stages: sample preparation, UPLC separation, and MS/MS detection. Each step is optimized to ensure high recovery, efficient separation, and sensitive detection.



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Figure 1: High-level experimental workflow for Apatinib quantification.

Materials and Reagents

- Analytes: Apatinib (purity >98%), Apatinib-d8 (purity >98%)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)
- Water: Ultrapure water (18.2 MΩ·cm)
- Biological Matrix: Drug-free human plasma with K2EDTA as anticoagulant.

Preparation of Standards and Quality Controls

The foundation of an accurate quantitative assay lies in the precise preparation of calibration standards and quality control (QC) samples.

- Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Apatinib and Apatinib-d8 in methanol to create 1 mg/mL primary stocks.
- Working Stock Solutions: Prepare intermediate working stocks of Apatinib by serially diluting the primary stock with 50:50 acetonitrile/water. These will be used to spike into plasma for calibration standards and QC samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Apatinib-d8 primary stock with 50:50 acetonitrile/water to a final concentration of 100 ng/mL. This solution is used to spike all samples (except blanks).
- Calibration Standards & QCs: Prepare calibration standards by spiking appropriate amounts of the Apatinib working stocks into blank human plasma to achieve a concentration range of 1.00 to 1000 ng/mL.[4] Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 3, 250, and 800 ng/mL).[1][8]

Sample Preparation Protocol: Protein Precipitation

Protein Precipitation (PPT) is chosen for its simplicity, speed, and suitability for high-throughput analysis.[3][9] Acetonitrile is an effective solvent for precipitating plasma proteins while keeping Apatinib in solution.

- Aliquot: Pipette 50 μ L of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Spike IS: Add 10 μ L of the 100 ng/mL Apatinib-d8 working solution to all samples except for the double-blank (a blank plasma sample with no IS).
- Precipitate: Add 150 μ L of ice-cold acetonitrile (3 volumes) to the plasma. The cold temperature enhances the precipitation of proteins.
- Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte.
- Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

UPLC System and Conditions

A reversed-phase C18 column provides excellent retention and separation for moderately nonpolar molecules like Apatinib.^{[1][2][8]} The use of formic acid as a mobile phase modifier is crucial; it acidifies the mobile phase, promoting the protonation of Apatinib's basic nitrogen atoms, which is essential for efficient positive mode electrospray ionization.^[10]

Parameter	Recommended Setting
UPLC System	Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent
Column	ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m)[1][8]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	0-0.5 min (20% B), 0.5-2.5 min (20-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (20% B)
Column Temperature	40°C[6]
Injection Volume	5 μ L
Total Run Time	4.0 minutes

Table 1: Optimized UPLC Parameters

Mass Spectrometer Conditions

Detection is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization (ESI+). ESI is the preferred ionization technique for moderately polar and thermolabile molecules.[11] The MRM mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[12]

Parameter	Recommended Setting
MS System	AB Sciex Triple Quad 4500, Waters Xevo TQ-S, or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV[10]
Source Temp.	150°C
Desolvation Temp.	350°C
Nebulizer Gas	Nitrogen, 45 psi[10][13]
Drying Gas Flow	10 L/min
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 2: General Mass Spectrometry Source Parameters

Optimized MRM Transitions

The MRM transitions are the heart of the assay's selectivity. The precursor ion ($[M+H]^+$) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). The transition for Apatinib is well-documented.[6] For Apatinib-d8, the precursor mass is shifted by +8 Da. The product ion often remains the same if the deuterium labels are on a part of the molecule that is not lost during fragmentation.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (CE)
Apatinib	398.1	211.9	35 V[6]
Apatinib-d8 (IS)	406.2	211.9	35 V

Table 3: Optimized MRM Transitions and Compound-Dependent Parameters

Method Validation and Trustworthiness

To ensure the reliability of the data, this method must be validated according to regulatory guidelines from agencies like the FDA or EMA. Key validation experiments include:

- **Selectivity:** Analysis of at least six blank plasma sources to ensure no endogenous interferences at the retention times of Apatinib and Apatinib-d8.[14]
- **Linearity and Range:** Demonstrating a linear response over the defined concentration range (e.g., 1.00-1000 ng/mL) with a correlation coefficient (r^2) > 0.99.[3][14]
- **Accuracy and Precision:** Intra- and inter-day precision (%CV) should be within $\pm 15\%$ ($\pm 20\%$ at the LLOQ), and accuracy (%Bias) should also be within $\pm 15\%$ ($\pm 20\%$ at the LLOQ).[2][8]
- **Matrix Effect and Recovery:** Assessing the impact of the biological matrix on ionization and the efficiency of the extraction process. The SIL-IS is critical for normalizing these effects.[8]
- **Stability:** Evaluating the stability of Apatinib in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[8]

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and robust protocol for the quantification of Apatinib in human plasma. The strategic use of a stable isotope-labeled internal standard (Apatinib-d8) ensures high accuracy and precision, making the method highly reliable for regulated bioanalysis. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, supporting demanding pharmacokinetic and clinical studies.

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